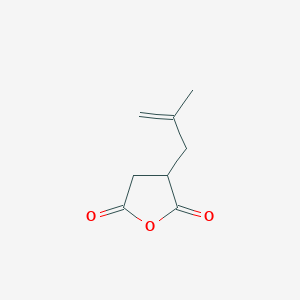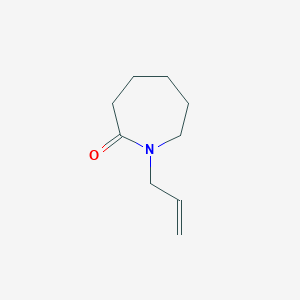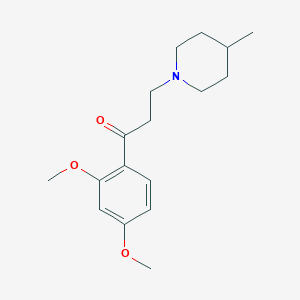
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-, commonly known as PMK, is a chemical compound used in the synthesis of various drugs, including MDMA (ecstasy) and methamphetamine. PMK is a controlled substance due to its potential for abuse and illicit drug manufacturing. However, PMK has also been studied for its potential applications in scientific research.
Mécanisme D'action
PMK is a precursor to various drugs that act on the central nervous system, including MDMA and methamphetamine. These drugs work by increasing the levels of neurotransmitters, such as serotonin and dopamine, in the brain. PMK itself does not have any direct effects on the central nervous system.
Effets Biochimiques Et Physiologiques
PMK has not been extensively studied for its biochemical and physiological effects. However, it is known to be metabolized in the liver and excreted in the urine. PMK is also known to be toxic to cells in vitro, although the mechanisms of toxicity are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
PMK has several advantages for use in lab experiments, including its availability and relatively low cost. However, PMK is also a controlled substance, which may limit its accessibility for some researchers. Additionally, the use of PMK in lab experiments may raise ethical concerns due to its potential for illicit drug synthesis.
Orientations Futures
There are several potential future directions for research on PMK. One area of interest is the development of new synthetic methods using PMK as a starting material. Another area of interest is the optimization of existing synthetic methods to improve efficiency and reduce waste. Additionally, further studies on the biochemical and physiological effects of PMK may provide insights into its potential toxicity and therapeutic applications.
Méthodes De Synthèse
PMK can be synthesized through various methods, including the Leuckart-Wallach reaction and the Wacker oxidation reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and ammonium formate, while the Wacker oxidation reaction involves the oxidation of ethylbenzene to acetophenone, followed by the reaction of acetophenone with methylamine and paraformaldehyde.
Applications De Recherche Scientifique
PMK has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. PMK has been used as a starting material in the synthesis of various compounds, including chiral building blocks and pharmaceuticals. PMK has also been studied for its potential applications in the development of new synthetic methods and the optimization of existing methods.
Propriétés
Numéro CAS |
18703-90-7 |
|---|---|
Nom du produit |
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)- |
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-13-6-9-18(10-7-13)11-8-16(19)15-5-4-14(20-2)12-17(15)21-3/h4-5,12-13H,6-11H2,1-3H3 |
Clé InChI |
PYEGGJNIGMILOY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC |
Autres numéros CAS |
18703-90-7 |
Synonymes |
1-(2,4-Dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



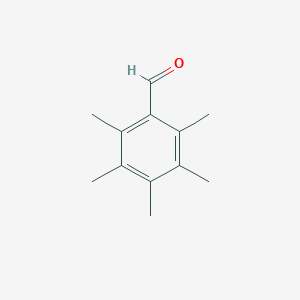
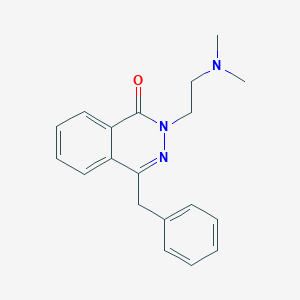
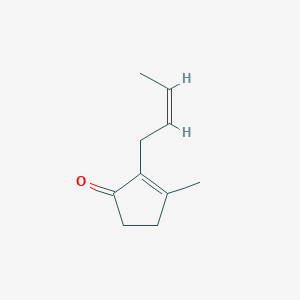
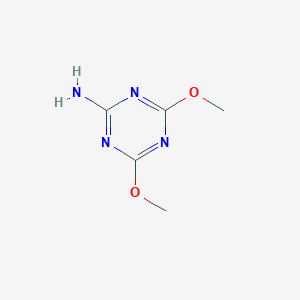

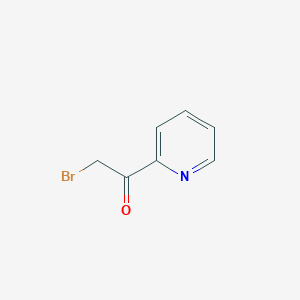
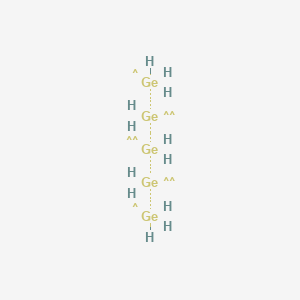
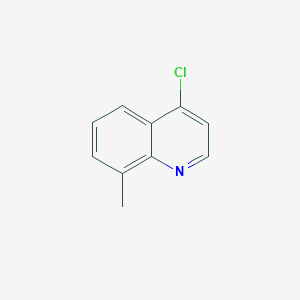
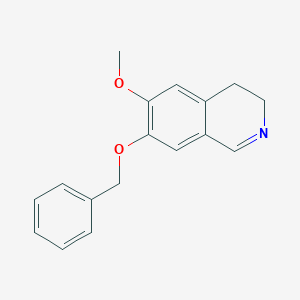
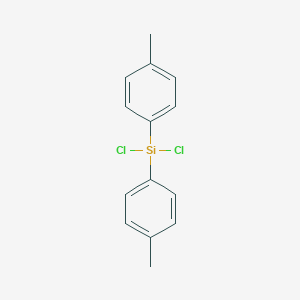
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
